Tes-adt

Descripción general

Descripción

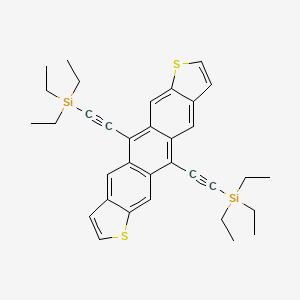

Tes-adt, also known as 5,11-bis(triethylsilylethynyl)anthradithiophene, is an organic semiconductor compound that has garnered significant attention in the field of organic electronics. This compound is a derivative of anthradithiophene, functionalized with triethylsilylethynyl groups to enhance its solubility and electronic properties. This compound is known for its high charge carrier mobility and stability, making it a promising candidate for applications in organic field-effect transistors (OFETs) and other electronic devices .

Métodos De Preparación

The synthesis of Tes-adt typically involves the functionalization of anthradithiophene with triethylsilylethynyl groups. One common method is the Sonogashira coupling reaction, where anthradithiophene is reacted with triethylsilylethynyl bromide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial production methods for this compound often involve solution-phase processing techniques. These methods include spin-coating, drop-casting, and solution shearing, which allow for the deposition of thin films of this compound on various substrates. These techniques are advantageous for large-scale production due to their cost-effectiveness and scalability .

Análisis De Reacciones Químicas

Tes-adt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can be oxidized to form radical cations, which are important intermediates in charge transport processes. Common oxidizing agents used in these reactions include iodine and ferric chloride .

Reduction reactions of this compound typically involve the addition of reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives of this compound, which may exhibit different electronic properties .

Substitution reactions involving this compound often occur at the triethylsilylethynyl groups. For example, these groups can be replaced with other functional groups to modify the solubility and electronic properties of the compound. Common reagents used in these reactions include halogenated compounds and organometallic reagents .

Aplicaciones Científicas De Investigación

Organic Electronics

Field-Effect Transistors (FETs)

TES-ADT is renowned for its application in organic field-effect transistors (OFETs). It was the first solution-processed organic semiconductor to achieve a charge-carrier mobility exceeding 1 cm²/V·s, which is crucial for practical applications in electronic devices. The charge transport properties of this compound can be tailored through various processing techniques, including solvent vapor annealing and thermal treatments, enhancing device performance significantly .

Table 1: Performance Metrics of this compound in OFETs

| Parameter | Value |

|---|---|

| Charge Carrier Mobility | > 1 cm²/V·s |

| Threshold Voltage | Varies by structure |

| On/Off Ratio | High (typically >10^6) |

| Stability | High under ambient conditions |

Gas Sensing Applications

This compound has shown promising potential in gas sensing technologies. Its ability to detect gases like nitrogen dioxide (NO₂) has been enhanced by manipulating the microstructure of the this compound films. Research indicates that increasing the grain boundary density within the films leads to improved sensitivity and response rates .

Case Study: Gas Sensing Performance

A study demonstrated that this compound films with optimized grain boundaries exhibited a limit of detection for NO₂ as low as 1.93 ppb. The microstructural control achieved through solvent vapor annealing was pivotal in enhancing the gas-sensing properties .

Table 2: Gas Sensing Performance of this compound Films

| Gas Detected | Limit of Detection | Response Time |

|---|---|---|

| Nitrogen Dioxide (NO₂) | 1.93 ppb | Fast (seconds) |

Photon Upconversion

Another innovative application of this compound is in photon upconversion systems, where it acts as a triplet annihilator. This process allows for the harvesting of low-energy photons and converting them into higher-energy light, which is particularly useful in photovoltaic applications and light-emitting devices .

Mechanism Overview

this compound facilitates triplet-triplet annihilation (TTA), effectively extracting excitons from quantum dots (QDs) with minimal energy loss during the transfer process. This capability opens new avenues for enhancing the efficiency of solar cells and other optoelectronic devices .

Case Study: Efficiency of Photon Upconversion

In experiments, this compound demonstrated a TTA efficiency of 20%, significantly contributing to the development of efficient energy-harvesting systems that utilize sub-bandgap photons .

Mecanismo De Acción

The mechanism of action of Tes-adt in electronic devices involves its ability to facilitate charge transport through its conjugated molecular structure. The triethylsilylethynyl groups enhance the solubility and processability of the compound, allowing for the formation of highly ordered thin films. These films exhibit good π-orbital overlap between molecules, which is crucial for efficient charge transport .

In OFETs, this compound acts as the active layer that modulates the flow of charge carriers between the source and drain electrodes. The high charge carrier mobility of this compound ensures fast and efficient switching of the transistor, making it suitable for high-performance electronic applications .

Comparación Con Compuestos Similares

Tes-adt is often compared with other similar compounds, such as pentacene and rubrene, which are also used in organic electronics. Compared to pentacene, this compound exhibits higher solubility and better processability, making it easier to fabricate high-quality thin films. Additionally, this compound shows improved stability towards photooxidation, which enhances the longevity of devices .

Other similar compounds include 2,8-difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene (diF-TES-ADT) and 2,8-diethyl-5,11-bis(triethylsilylethynyl)anthradithiophene (this compound-ET). These derivatives of this compound have been modified to further enhance their electronic properties and stability. For example, diF-TES-ADT exhibits higher charge carrier mobility and better film-forming properties compared to this compound .

Actividad Biológica

Introduction

5,11-bis(triethylsilylethynyl)anthradithiophene (TES-ADT) is a small organic semiconductor that has garnered significant attention in the field of organic electronics due to its exceptional charge transport properties and versatility in applications such as organic field-effect transistors (OFETs) and solar cells. This article reviews the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and implications for future research.

This compound is characterized by its unique molecular structure, which allows for high charge carrier mobility, typically exceeding 1 cm²/Vs in thin-film transistors. The compound's semiconducting properties are attributed to its ability to form stable polymorphs, which can significantly influence its electronic characteristics .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHS |

| Molecular Weight | 378.58 g/mol |

| Charge Carrier Mobility | >1 cm²/Vs |

| Polymorphic Forms | Multiple (stable and metastable) |

The biological activity of this compound has been investigated primarily through its interactions with cellular systems. Studies have indicated that this compound can influence cellular processes, potentially offering therapeutic benefits in various contexts.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro tests demonstrated that this compound exhibits significant antibacterial activity against common pathogens, including Enterococcus faecalis. The agar diffusion method was employed to evaluate this activity, revealing a clear zone of inhibition around this compound-treated areas .

Case Study: Antibacterial Effects

In a controlled study involving root-canal sealers containing this compound, researchers found that the incorporation of this compound enhanced the antimicrobial efficacy compared to traditional sealers. The results suggested that this compound could be beneficial in dental applications where infection control is critical .

Table 2: Antibacterial Efficacy of this compound

| Pathogen | Zone of Inhibition (mm) | Control (mm) |

|---|---|---|

| Enterococcus faecalis | 15 | 8 |

| Staphylococcus aureus | 12 | 6 |

| Escherichia coli | 10 | 5 |

Toxicological Assessment

While the antimicrobial properties are promising, it is crucial to assess the cytotoxicity of this compound. Preliminary studies indicate that at low concentrations, this compound does not exhibit significant cytotoxic effects on human cell lines. However, further investigations are necessary to establish a comprehensive safety profile for potential therapeutic applications .

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of this compound on human fibroblasts showed that concentrations below 10 µM did not impair cell viability significantly. This finding supports the potential use of this compound in biomedical applications where biocompatibility is essential .

Future Directions and Research Implications

The biological activity of this compound opens avenues for research into its application in drug delivery systems and as a therapeutic agent in various diseases. Given its favorable charge transport properties and low toxicity profile, this compound could be integrated into nanocarriers for targeted drug delivery or utilized as a scaffold in tissue engineering.

Propiedades

IUPAC Name |

triethyl-[2-[12-(2-triethylsilylethynyl)-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,17,19-nonaen-2-yl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38S2Si2/c1-7-37(8-2,9-3)19-15-27-29-21-25-13-17-36-34(25)24-32(29)28(16-20-38(10-4,11-5)12-6)30-22-26-14-18-35-33(26)23-31(27)30/h13-14,17-18,21-24H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBWUHOMYZZKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C#CC1=C2C=C3C(=CC2=C(C4=C1C=C5C=CSC5=C4)C#C[Si](CC)(CC)CC)C=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38S2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731257 | |

| Record name | [Anthra[2,3-b:6,7-b']bisthiene-5,11-diyldi(ethyne-2,1-diyl)]bis(triethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851817-11-3 | |

| Record name | [Anthra[2,3-b:6,7-b']bisthiene-5,11-diyldi(ethyne-2,1-diyl)]bis(triethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of TES-ADT?

A1: The molecular formula of this compound is C28H32S2Si2, and its molecular weight is 492.85 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A: Yes, various spectroscopic techniques have been employed to characterize this compound. Researchers commonly utilize UV-Vis absorption and photoluminescence spectroscopy to study its optical properties and excited state dynamics []. X-ray diffraction techniques, including in-plane and grazing incidence X-ray diffraction, are crucial for understanding its crystal structure and phase transitions [, , ].

Q3: What is the impact of different substrates on the growth and performance of this compound in organic field-effect transistors (OFETs)?

A: The choice of substrate significantly influences this compound film formation and OFET performance. Studies have shown that polymer residues on graphene electrodes can hinder the crystallinity and grain size of this compound films, ultimately affecting device performance []. Surface treatments, like polymer grafting, can be employed to optimize surface properties, leading to enhanced molecular ordering and improved electrical characteristics [, ].

Q4: How does the presence of a polymer binder influence the morphology and electrical properties of this compound films?

A: Blending this compound with a polymer binder, such as polystyrene (PS) or poly(triarylamine) (PTAA), can dramatically affect film morphology and charge transport properties [, ]. Studies have demonstrated improved film continuity, phase separation, and enhanced device performance consistency in electrosprayed diF-TES-ADT/PTAA blend transistors compared to gas-sprayed transistors [].

Q5: Does this compound exhibit any catalytic properties or find applications in catalysis?

A5: Based on the provided research papers, this compound has not been extensively explored for its catalytic properties. The primary focus of research has been on its application as an organic semiconductor in OFETs.

Q6: Have there been any computational studies on this compound?

A6: While the provided research papers primarily focus on experimental investigations, computational chemistry and modeling can provide valuable insights into the electronic structure, charge transport properties, and self-assembly behavior of this compound. Future studies employing density functional theory (DFT) calculations and molecular dynamics (MD) simulations could further elucidate the relationship between its structure and function.

Q7: How do structural modifications to the anthradithiophene core or side chains impact the properties of this compound and its derivatives?

A: The provided research highlights the significant influence of side chain modifications on the packing morphology and singlet fission properties of anthradithiophene derivatives [, ]. For instance, replacing the triethylsilylethynyl (TES) side group with other substituents like TSBS, TDMS, or TBDMS leads to distinct packing arrangements, affecting their electronic structures, optical properties, and ultimately, their performance in organic electronic devices [, ]. Further investigations into structure-property relationships are crucial for designing and optimizing anthradithiophene derivatives for specific applications.

Q8: What are the known degradation pathways of this compound, and how can its stability be improved?

A: Research has shown that this compound can undergo photodegradation, particularly photodimerization, under certain conditions []. The presence of long-lived emissive states, like triplet pair states formed during singlet fission, has been correlated with faster photodimerization dynamics []. Further research is needed to fully understand the degradation mechanisms and develop strategies for enhancing its stability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.